molecular formula C25H23N3O5 B12022767 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 767334-00-9

4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12022767
CAS No.: 767334-00-9
M. Wt: 445.5 g/mol
InChI Key: YXMOLSAOALHVAE-WGOQTCKBSA-N
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Chemical Reactions Analysis

4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific functional groups, which can affect their reactivity and applications.

Properties

CAS No.

767334-00-9

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C25H23N3O5/c1-3-32-21-13-9-19(10-14-21)25(31)33-22-11-7-18(8-12-22)16-26-28-24(30)23(29)27-20-6-4-5-17(2)15-20/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+

InChI Key

YXMOLSAOALHVAE-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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